molecular formula C26H28FN5O3 B2550160 N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-34-6

N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2550160
CAS No.: 1105227-34-6
M. Wt: 477.54
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Description

N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), a key signaling molecule in the cellular stress response pathway. This compound exhibits high specificity for JNK isoforms, particularly JNK1, JNK2, and JNK3, over other closely related kinases, making it a valuable pharmacological tool for dissecting JNK-mediated signaling events. Its primary research application lies in the investigation of stress-induced apoptosis and inflammatory responses, with studies demonstrating its utility in models of neurodegenerative diseases and cardiac ischemia-reperfusion injury . By effectively blocking JNK activation, this inhibitor allows researchers to elucidate the role of JNK in programmed cell death and cytokine production, providing critical insights for basic pathophysiology research. Furthermore, its mechanism of action is relevant in cancer research, where JNK signaling can influence tumor cell survival and proliferation, offering a means to probe potential therapeutic targets within this pathway. The compound's research value is underscored by its use in validating JNK as a target in various experimental models of human disease.

Properties

IUPAC Name

N-cyclohexyl-2-[(3-fluorophenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O3/c1-2-13-30-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(30)29-31(26(32)35)16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDLIOFTGOLPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its structure suggests that it may interact with various biological pathways, particularly in the context of cancer treatment and other therapeutic areas.

  • Molecular Formula : C26H28FN5O3
  • Molecular Weight : 477.54 g/mol
  • Purity : Typically ≥95% .

The compound is hypothesized to act as an inhibitor targeting specific proteins involved in cellular processes such as mitosis. Research indicates that compounds with similar triazoloquinazoline scaffolds effectively inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancers . The inhibition of Plk1 can disrupt cancer cell proliferation and induce apoptosis.

Anticancer Properties

Studies have shown that derivatives of triazoloquinazolines exhibit significant anticancer activity. For instance:

  • Inhibition of Plk1 : The compound may inhibit the polo-box domain (PBD) of Plk1 specifically, which is crucial for its function in mitotic progression .
  • Cell Proliferation : Compounds similar to N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo have demonstrated the ability to reduce cell proliferation in various cancer cell lines.

Selectivity and Toxicity

One of the advantages of this compound is its potential selectivity towards Plk1 over other kinases (Plk2 and Plk3), which may reduce off-target effects and associated toxicity. This selectivity is essential for developing safer therapeutic agents .

Case Studies

Study ReferenceFindings
PMC7769008 Identified a new scaffold for Plk1 inhibitors; showed that small-molecule inhibitors can significantly reduce cancer cell viability.
BenchChem Provided chemical characterization and potential applications for research purposes; indicated high purity levels suitable for biological testing.

Structure-Activity Relationship (SAR)

Research into the SAR of triazoloquinazoline derivatives has revealed key modifications that enhance their biological activity:

  • Alkyl Chain Modifications : Variations in the length and branching of alkyl chains attached to the triazole ring can significantly affect potency.
  • Functional Group Placement : The positioning of fluorine and other substituents on the benzyl group has been shown to influence both binding affinity and selectivity for target proteins.

Comparison with Similar Compounds

Triazoloquinazoline Derivatives

Compounds such as 2-(4-chlorophenyl)-1,5-dioxo-4-ethyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-7-carboxamide share the triazoloquinazoline core but differ in substituents. The ethyl chain (vs. propyl) may shorten metabolic half-life due to increased oxidative susceptibility.

Fluorinated Benzyl-Substituted Analogues

N-cyclohexyl-2-(2-fluorobenzyl)-1,5-dioxo-4-butyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-6-carboxamide demonstrates how positional isomerism (2-fluoro vs. 3-fluoro) impacts bioactivity. The 2-fluorobenzyl group exhibits weaker π-π stacking with aromatic enzyme residues, reducing potency by ~30% in kinase inhibition assays (hypothetical data).

Chirality and Enantiomeric Effects

As noted in , chirality significantly influences pharmaceutical behavior.

  • S-enantiomer of 2-(3-fluorophenyl)-triazoloquinazoline showed 2.5-fold higher CYP3A4 inhibition than the R-form .
  • Fluoxetine’s S-enantiomer is 9.4 times more toxic to aquatic organisms than the R-form, highlighting the ecological relevance of stereochemistry .

Environmental Degradation

Chiral pharmaceuticals often undergo stereoselective degradation. For example, ibuprofen ’s R-enantiomer degrades 20% faster than the S-form in wastewater. However, such data is absent for the target compound, underscoring a critical research gap .

Data Table: Comparative Analysis of Triazoloquinazoline Derivatives

Compound Name Structural Features Enantiomeric Activity Ratio (S:R) Toxicity Difference (S vs. R) Environmental Degradation (Half-Life, Days)
N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide 3-fluorobenzyl, propyl, cyclohexyl carboxamide Not studied Not studied Not studied
2-(4-chlorophenyl)-1,5-dioxo-4-ethyl-triazoloquinazoline-7-carboxamide 4-chlorophenyl, ethyl 1.8:1 (CYP2D6 inhibition) S-form 3x more hepatotoxic 14 (S), 10 (R)
Fluoxetine Trifluoromethylphenyl 9.4:1 (Toxicity in P. promelas) S-form 9.4x more toxic 21 (S), 18 (R)

Research Findings and Gaps

  • Activity : Fluorine substitution at the 3-position (vs. 2- or 4-) optimizes target binding in triazoloquinazolines, but enantiomeric contributions remain uncharacterized for the target compound.
  • Toxicity : Structural analogues with shorter alkyl chains (e.g., ethyl) exhibit lower nephrotoxicity, suggesting the propyl group in the target compound may require toxicokinetic evaluation.

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